Solanidan-3-ol, (3beta,5alpha,22beta)-
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Overview
Description
Solanidan-3-ol, (3beta,5alpha,22beta)-: is a chemical compound with the molecular formula C27H45NO and a molecular weight of 399.6523 g/mol . It is also known by other names such as Demissidin and Demissidine . This compound is a steroidal alkaloid, which is a class of naturally occurring organic compounds that contain a nitrogen atom in a steroid structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solanidan-3-ol, (3beta,5alpha,22beta)- involves multiple steps, starting from simpler steroidal precursors. The synthetic route typically includes:
Hydrogenation: The reduction of a double bond in the steroidal precursor using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Hydroxylation: Introduction of a hydroxyl group (-OH) at the 3rd position using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of Solanidan-3-ol, (3beta,5alpha,22beta)- often involves large-scale chemical synthesis using the aforementioned steps but optimized for higher yields and purity. The process may include:
Batch Reactors: For controlled reaction conditions and better yield.
Continuous Flow Reactors: For large-scale production and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Solanidan-3-ol, (3beta,5alpha,22beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone or aldehyde back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
Solanidan-3-ol, (3beta,5alpha,22beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of steroidal drugs and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Solanidan-3-ol, (3beta,5alpha,22beta)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to steroid receptors and enzymes involved in steroid metabolism.
Pathways Involved: It influences pathways related to inflammation, cell proliferation, and apoptosis (programmed cell death).
Comparison with Similar Compounds
Solanidan-3-ol, (3beta,5alpha,22beta)- can be compared with other similar steroidal alkaloids:
Solanidine: Another steroidal alkaloid with similar structure but different functional groups.
Tomatidine: Found in tomatoes, with similar biological activities but different molecular targets.
Solasodine: Found in Solanum species, used in the synthesis of steroidal drugs.
Uniqueness
Solanidan-3-ol, (3beta,5alpha,22beta)- is unique due to its specific hydroxylation pattern and its potential therapeutic applications, which are distinct from other similar compounds .
Properties
CAS No. |
3922-07-4 |
---|---|
Molecular Formula |
C27H45NO |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol |
InChI |
InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
JALVTHFTYRPDMB-OFMODGJOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C |
Origin of Product |
United States |
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